molecular formula C18H26ClN3O5 B13868663 Tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate

Tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate

Cat. No.: B13868663
M. Wt: 399.9 g/mol
InChI Key: NLFJNHPRVMRNRE-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a nitrophenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized piperazine compounds .

Scientific Research Applications

Tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions and catalysis studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: The compound is used in the development of new materials, coatings, and chemical intermediates

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, such as:

Uniqueness

Tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrophenoxyethyl moiety, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its diverse biological activities .

Properties

Molecular Formula

C18H26ClN3O5

Molecular Weight

399.9 g/mol

IUPAC Name

tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H26ClN3O5/c1-13-11-15(22(24)25)16(12-14(13)19)26-10-9-20-5-7-21(8-6-20)17(23)27-18(2,3)4/h11-12H,5-10H2,1-4H3

InChI Key

NLFJNHPRVMRNRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OCCN2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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